

"2-Nitro-5-(phenylthio)aniline" molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Nitro-5-(phenylthio)aniline

Cat. No.: B144552

[Get Quote](#)

Technical Guide: 2-Nitro-5-(phenylthio)aniline

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of **2-Nitro-5-(phenylthio)aniline**, a key synthetic intermediate. It covers the molecule's core physicochemical properties, detailed experimental protocols for its synthesis and analysis, and a visual representation of a common production workflow.

Molecular Identity and Properties

2-Nitro-5-(phenylthio)aniline is an aromatic organic compound notable for its role as a precursor in the synthesis of various value-added chemicals, particularly in the pharmaceutical industry.^[1] Its structure incorporates a nitro group, an aniline moiety, and a phenylthio substituent on a benzene ring.^{[2][3]}

The molecular formula of **2-Nitro-5-(phenylthio)aniline** is $C_{12}H_{10}N_2O_2S$.^{[4][5][6]} Its molecular weight is approximately 246.29 g/mol .^{[2][4][6]} The compound typically appears as a yellow to orange solid powder or crystals.^[4]

Quantitative data and key identifiers for the molecule are summarized in the table below.

Property	Value	Citations
Molecular Formula	$C_{12}H_{10}N_2O_2S$	[4] [5] [6]
Molecular Weight	246.29 g/mol	[2] [4] [6]
CAS Number	43156-47-4	[2] [5]
IUPAC Name	2-nitro-5-(phenylthio)aniline	[4]
Synonyms	5-Phenylthio-2-nitroaniline, Benzenamine, 2-nitro-5- (phenylthio)-	[5]
Melting Point	145-146 °C	[2] [4]
Boiling Point	472.5 ± 35.0 °C (Predicted)	[4]
Density	1.37 ± 0.1 g/cm ³ (Predicted)	[4]
Solubility	Soluble in DMSO, Methanol	[2]

Application in Drug Development

The primary application of **2-Nitro-5-(phenylthio)aniline** in the pharmaceutical sector is as a crucial intermediate in the synthesis of benzimidazole-based anthelmintic agents.[\[1\]](#)[\[3\]](#) Specifically, it is a direct precursor to methyl 5(6)-phenylsulfinyl-2-benzimidazolecarbamate (fenbendazole), a potent and widely used drug for treating parasitic worm infections in animals.[\[1\]](#) The versatile reactivity of its functional groups also makes it a valuable building block in other areas of organic synthesis, including the preparation of dyes.[\[4\]](#)

Experimental Protocols

The synthesis of **2-Nitro-5-(phenylthio)aniline** is typically achieved via a nucleophilic aromatic substitution reaction. Below are detailed protocols for two common industrial methods, followed by purification and analytical procedures.

Synthesis Protocol 1: Ammonia-Mediated Reaction in Autoclave

This method reacts 5-chloro-2-nitroaniline with thiophenol in a solvent under pressure, using ammonia to neutralize the hydrogen chloride byproduct. It is an efficient route that can produce high yields and purity.

Materials:

- 5-chloro-2-nitroaniline (e.g., 255 g, 78.3% purity)
- Thiophenol (e.g., 161 g, 98% purity)
- Isopropanol (solvent, e.g., 250 mL)
- Liquid Ammonia (e.g., 95.7 g)
- Steel Autoclave

Procedure:

- Suspend 255 g of 5-chloro-2-nitroaniline in 250 mL of isopropanol within a steel autoclave.[6]
- Seal the autoclave and heat the reaction mixture to 60 °C.[6]
- Slowly pump 95.7 g of liquid ammonia into the autoclave until the internal pressure reaches 9 bar.[6]
- Maintain the temperature at 60 °C and the pressure at 9 bar. Add 161 g of thiophenol dropwise over a period of 1.5 hours.[6]
- Continuously replenish ammonia as needed to maintain a constant pressure of 9 bar throughout the thiophenol addition.[6]
- After the addition is complete, maintain the reaction conditions for an additional 6 hours.[6]
- Cool the autoclave to room temperature and slowly vent the pressure.[6]
- Isolate the product by filtering the reaction mixture.[6] The resulting yellow powder is **2-Nitro-5-(phenylthio)aniline**.

Synthesis Protocol 2: Base-Mediated Reaction with Sodium Hydride

This route involves the deprotonation of thiophenol with a strong base like sodium hydride to form a potent nucleophile (sodium thiophenolate), which then displaces the chlorine atom.

Materials:

- 5-chloro-2-nitroaniline (referred to as 2-amino-4-chloro-1-nitrobenzene in the source, 5 g)
- Thiophenol (6.2 mL)
- Sodium Hydride (NaH), 57% dispersion in oil (2.53 g)
- Dimethylformamide (DMF), anhydrous (30 mL)
- Water, Hexane, Methanol (for washing and recrystallization)
- Nitrogen gas supply

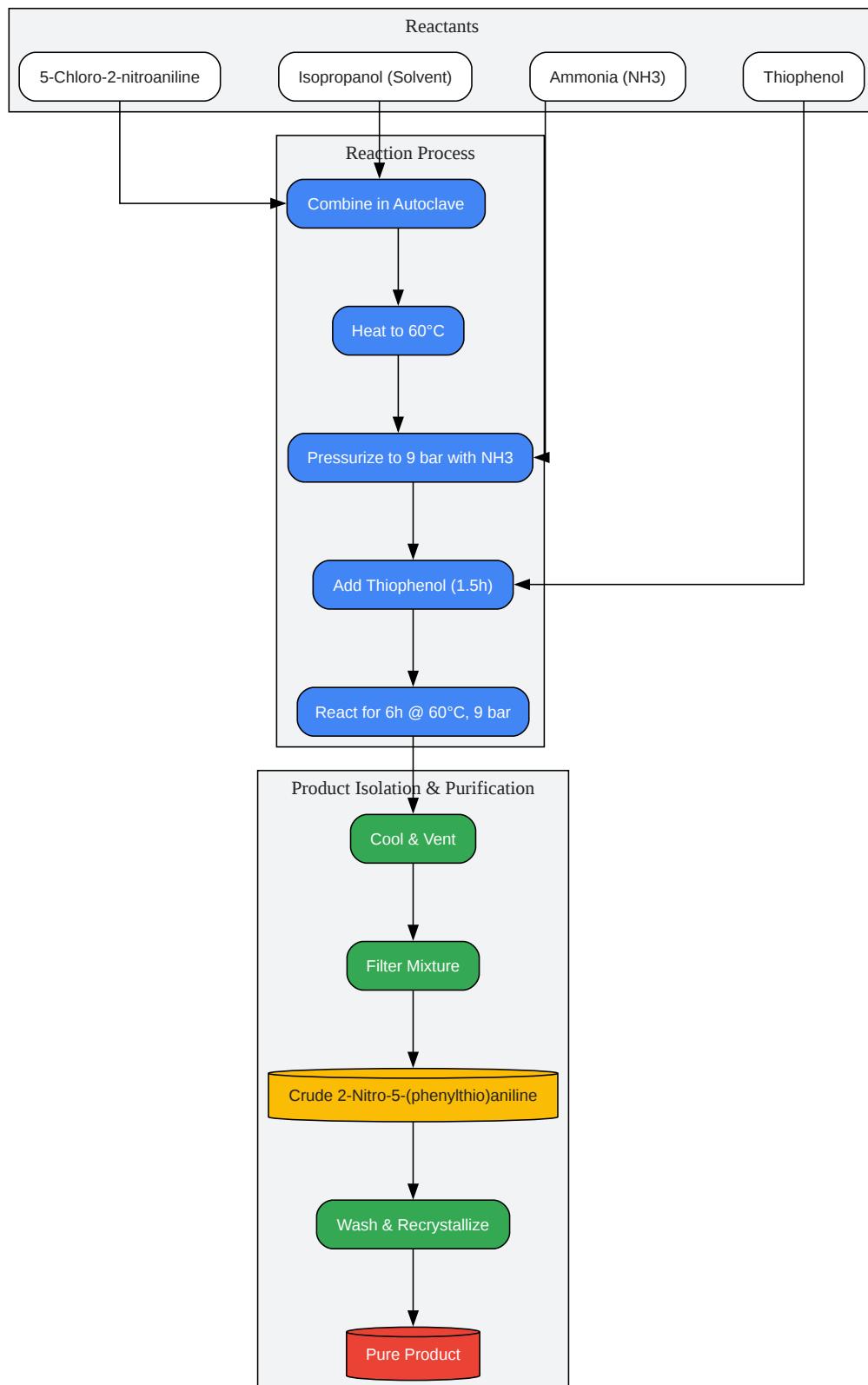
Procedure:

- In a flask under a nitrogen atmosphere, prepare a solution of sodium phenyl mercaptide by adding 6.2 mL of thiophenol to a suspension of 2.53 g of 57% sodium hydride in 20 mL of anhydrous DMF.[\[4\]](#)
- To this solution, add 5 g of 5-chloro-2-nitroaniline. Use an additional 10 mL of DMF to rinse the flask and ensure complete transfer.[\[4\]](#)
- Stir the resulting mixture vigorously under a nitrogen atmosphere for 3 hours at a temperature of 20-30 °C.[\[4\]](#)
- After 3 hours, quench the reaction by diluting the mixture with water. This will precipitate the crude product.[\[4\]](#)
- Collect the solid product by filtration.

Purification and Analysis

Purification by Recrystallization:

- Wash the crude product obtained from either synthesis protocol thoroughly with water and then with hexane to remove residual DMF and nonpolar impurities.[4]
- Recrystallize the washed solid from hot methanol to yield purified **2-Nitro-5-(phenylthio)aniline** as an orange-yellow crystalline solid.[4]


Analysis by High-Performance Liquid Chromatography (HPLC): While specific, validated methods for this exact compound are proprietary, a general reverse-phase HPLC method suitable for purity assessment of nitroanilines can be employed.

- Instrumentation: HPLC system with UV-Vis Detector.
- Column: C18 reverse-phase column (e.g., 150 mm x 3.0 mm, 3 μ m particle size).
- Mobile Phase A: Water with 0.1% (v/v) Trifluoroacetic Acid (TFA) or Formic Acid (for MS compatibility).
- Mobile Phase B: Acetonitrile with 0.1% (v/v) TFA or Formic Acid.
- Flow Rate: 0.35 mL/min.
- Injection Volume: 10 μ L.
- Detection: UV at 200 nm.
- Method: Isocratic or gradient elution, to be optimized based on sample purity. An isocratic method with a high percentage of acetonitrile would be a suitable starting point.
- Sample Preparation: Dissolve a small amount of the product in a suitable solvent (e.g., methanol or acetonitrile) and filter through a 0.2 μ m syringe filter before injection.

Product purity of over 91% has been reported using HPLC analysis following the autoclave synthesis method.[6]

Synthesis Workflow Visualization

The following diagram illustrates the key steps and chemical transformations in the ammonia-mediated synthesis of **2-Nitro-5-(phenylthio)aniline**.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Nitro-5-(phenylthio)aniline(43156-47-4) 1H NMR [m.chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. Separation of 2-Nitro-4-(propylthio)aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Buy 2-Nitro-5-(phenylthio)aniline (EVT-305184) | 43156-47-4 [evitachem.com]
- 5. 2-Nitro-5-(phenylthio)aniline | CymitQuimica [cymitquimica.com]
- 6. 2-Nitro-5-(phenylthio)aniline | 43156-47-4 [chemicalbook.com]
- To cite this document: BenchChem. ["2-Nitro-5-(phenylthio)aniline" molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b144552#2-nitro-5-phenylthio-aniline-molecular-weight-and-formula\]](https://www.benchchem.com/product/b144552#2-nitro-5-phenylthio-aniline-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com